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Compound of Interest

Compound Name: 4-Isopropylcinnamic acid

Cat. No.: B1331248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Isopropylcinnamic acid, a cinnamic acid derivative of interest in various research and

development applications. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: (E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid

Molecular Formula: C₁₂H₁₄O₂

Molecular Weight: 190.24 g/mol

CAS Number: 3368-21-6

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
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The proton NMR spectrum of 4-Isopropylcinnamic acid is expected to show distinct signals

corresponding to the aromatic, vinylic, isopropyl, and carboxylic acid protons. The chemical

shifts are influenced by the electron-withdrawing and -donating effects of the functional groups.

Table 1: Predicted ¹H NMR Spectral Data for 4-Isopropylcinnamic acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H -COOH

~7.65 Doublet 1H Vinylic CH=CH-COOH

~7.50 Doublet 2H
Aromatic (ortho to

acrylic acid)

~7.25 Doublet 2H
Aromatic (meta to

acrylic acid)

~6.40 Doublet 1H Vinylic CH=CH-COOH

~2.95 Septet 1H -CH(CH₃)₂

~1.25 Doublet 6H -CH(CH₃)₂

Note: Predicted values are based on typical chemical shifts for similar cinnamic acid

derivatives. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Isopropylcinnamic acid
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Chemical Shift (δ, ppm) Assignment

~168 -COOH

~152 Aromatic C-isopropyl

~145 Vinylic CH=CH-COOH

~132 Aromatic C-CH=CH

~129 Aromatic CH (ortho to acrylic acid)

~127 Aromatic CH (meta to acrylic acid)

~118 Vinylic CH=CH-COOH

~34 -CH(CH₃)₂

~24 -CH(CH₃)₂

Note: Predicted values are based on typical chemical shifts for similar cinnamic acid derivatives

and may vary.

Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of cinnamic acid derivatives is as follows:

Sample Preparation: Dissolve 5-10 mg of 4-Isopropylcinnamic acid in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

For unambiguous assignments, two-dimensional NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
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Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts should be

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).
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Figure 1: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for 4-Isopropylcinnamic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong O-H stretch (Carboxylic acid)

3000-2850 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic acid)

~1630 Medium C=C stretch (Alkene)

~1600, ~1500 Medium-Weak C=C stretch (Aromatic ring)

~1420 Medium O-H bend (Carboxylic acid)

~1300 Medium C-O stretch (Carboxylic acid)

~980 Strong =C-H bend (trans-Alkene)
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Note: Predicted values are based on typical IR absorption frequencies for the respective

functional groups.

Experimental Protocol: FT-IR Spectroscopy
For a solid sample like 4-Isopropylcinnamic acid, the Attenuated Total Reflectance (ATR) or

KBr pellet method is commonly used.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background

spectrum of the empty ATR crystal should be collected and automatically subtracted from the

sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is analyzed to identify the characteristic absorption bands.
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Figure 2: Experimental workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 4-
Isopropylcinnamic acid, Electron Ionization (EI) is a common ionization technique.

Mass Spectral Data
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The mass spectrum of 4-Isopropylcinnamic acid is expected to show a molecular ion peak

(M⁺) at m/z 190. The fragmentation pattern will be characteristic of the structure.

Table 4: Predicted Mass Spectral Data for 4-Isopropylcinnamic acid

m/z Relative Intensity Assignment

190 Moderate [M]⁺ (Molecular Ion)

175 High [M - CH₃]⁺

147 Moderate [M - COOH]⁺

117 Moderate [C₉H₉]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry and

data for similar compounds. The base peak is likely to be at m/z 175 due to the stable benzylic

carbocation formed upon loss of a methyl group from the isopropyl moiety.

Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass

Spectrometry (GC-MS) with EI is as follows:

Sample Preparation: Dissolve a small amount of 4-Isopropylcinnamic acid in a volatile

organic solvent (e.g., methanol, dichloromethane).

Instrumentation: Utilize a GC-MS system equipped with an electron ionization source.

Gas Chromatography: The sample is injected into the GC, where it is vaporized and

separated on a capillary column. The temperature program of the GC oven is optimized to

ensure good separation and peak shape.

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass

spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to

generate the molecular ion and fragment ions. The ions are then separated by their mass-to-

charge ratio in the mass analyzer and detected.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The fragmentation pattern is analyzed to confirm the structure of the compound.
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Figure 3: Experimental workflow for GC-MS analysis.

To cite this document: BenchChem. [Spectral Analysis of 4-Isopropylcinnamic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331248#spectral-data-of-4-isopropylcinnamic-acid-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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